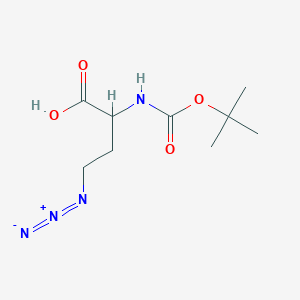

Boc-D-Dab(N3).CHA

CAS No.:

Cat. No.: VC13823129

Molecular Formula: C9H16N4O4

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16N4O4 |

|---|---|

| Molecular Weight | 244.25 g/mol |

| IUPAC Name | 4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| Standard InChI | InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15) |

| Standard InChI Key | IHUIGGNXSPZEEI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O |

Introduction

Chemical Structure and Molecular Properties

Boc-D-Dab(N3).CHA is characterized by its D-configuration at the alpha-carbon, a Boc-protected amino group, and an azide moiety at the fourth position of the butanoic acid backbone. The cyclohexylamine (CHA) salt form enhances its stability and solubility in organic solvents, critical for peptide synthesis. Key structural attributes include:

Molecular Specifications

-

IUPAC Name: 4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

-

SMILES:

-

InChIKey: IHUIGGNXSPZEEI-UHFFFAOYSA-N

The azide group () facilitates bioorthogonal reactions, while the Boc group () protects the amino group during solid-phase peptide synthesis (SPPS).

Comparative Analysis with Related Compounds

While Boc-D-Dab(N3).CHA is often compared to analogs like Boc-D-Dap(N3) (D-2,3-diaminopropionic acid derivative), structural differences significantly impact reactivity:

| Property | Boc-D-Dab(N3).CHA | Boc-D-Dap(N3).CHA |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 244.25 g/mol | 329.4 g/mol |

| Backbone Length | 4-carbon (butanoic acid) | 3-carbon (propanoic acid) |

The elongated backbone of Boc-D-Dab(N3).CHA provides greater flexibility in peptide design, enabling interactions with deeper binding pockets in target proteins.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of Boc-D-Dab(N3).CHA involves sequential protection and functionalization steps:

-

Amino Group Protection: L-2,4-diaminobutyric acid (Dab) is treated with di-tert-butyl dicarbonate (Boc anhydride) in a basic medium to protect the alpha-amino group.

-

Azide Introduction: The epsilon-amino group undergoes diazotransfer using imidazole-1-sulfonyl azide or similar reagents, forming the azide moiety.

-

Salt Formation: The carboxylic acid is neutralized with cyclohexylamine to yield the CHA salt, improving crystallinity.

Industrial-scale production employs continuous flow reactors to enhance yield (typically >85%) and purity (>95%). Automated systems minimize human error, ensuring batch-to-batch consistency critical for regulatory compliance.

Applications in Peptide Synthesis and Bioconjugation

Click Chemistry in Peptide Modification

The azide group in Boc-D-Dab(N3).CHA participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages with alkynes. This reaction is exploited to:

-

Conjugate Fluorescent Tags: Azide-alkyne reactions attach fluorophores like FITC or Cy5 to peptides for imaging studies.

-

Generate Peptide-Drug Conjugates: Anticancer agents (e.g., doxorubicin) are linked to tumor-targeting peptides via triazole bridges.

Stabilization of Peptide Structures

Incorporating Boc-D-Dab(N3).CHA into peptide backbones introduces conformational constraints. For example, macrocyclic peptides synthesized using this compound exhibit enhanced resistance to proteolytic degradation, prolonging their therapeutic half-life.

| Supplier | Purity | Packaging | Price Range (per gram) |

|---|---|---|---|

| CymitQuimica | >98% | 1–5 g | $150–$200 |

| Next Peptide | >95% | 10–50 g | $120–$180 |

| Alpha Biopharm | >97% | 100 mg–1 g | $200–$250 |

Prices vary based on purity and scale, with bulk orders (≥10 g) offering 10–15% discounts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume